N-cycloheptyl-2-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxoisoindoline-1-carboxamide
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Overview
Description
N~1~-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines cycloheptyl and cyclohexenyl groups with an isoindolinecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to use cycloheptanone and 2-(1-cyclohexenyl)ethylamine as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often include in-line separation and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or cyclohexenyl positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
N~1~-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of analgesics and anti-inflammatory drugs.
Materials Science: It is used in the synthesis of optoelectronic materials, including thin films and single crystals for electronic devices.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N1-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A related compound used as an intermediate in the synthesis of N1-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE.
Cycloheptanone: Another precursor used in the synthesis of the target compound.
Uniqueness
N~1~-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE is unique due to its combination of cycloheptyl and cyclohexenyl groups with an isoindolinecarboxamide core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H32N2O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-[2-(cyclohexen-1-yl)ethyl]-3-oxo-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C24H32N2O2/c27-23(25-19-12-6-1-2-7-13-19)22-20-14-8-9-15-21(20)24(28)26(22)17-16-18-10-4-3-5-11-18/h8-10,14-15,19,22H,1-7,11-13,16-17H2,(H,25,27) |
InChI Key |
JGCMBXQMQHUUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CCC4=CCCCC4 |
Origin of Product |
United States |
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